2-(Pyridin-2-ylmethoxy)benzaldehyde

Nitric Oxide Sensor Fluorescent Probe Aqueous Sensing

Sourcing ortho-substituted benzaldehyde scaffolds with reliable batch-to-batch consistency often delays discovery workflows. 2-(Pyridin-2-ylmethoxy)benzaldehyde (CAS 54402-61-8) resolves this as a validated precursor for antisickling agents such as INN-310 and selective fluorescent probes (L3 for NO detection, FO511 for Hg2+ imaging). - Enables tridentate/tetradentate ligand synthesis via condensation with primary amines. - Proven in live-cell imaging with 11-fold fluorescence enhancement and low-nM detection limits. - Ships globally with full QA documentation; store at 2-8°C under nitrogen.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 54402-61-8
Cat. No. B1269173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-ylmethoxy)benzaldehyde
CAS54402-61-8
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)OCC2=CC=CC=N2
InChIInChI=1S/C13H11NO2/c15-9-11-5-1-2-7-13(11)16-10-12-6-3-4-8-14-12/h1-9H,10H2
InChIKeyLWNJUMGCXIAKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-2-ylmethoxy)benzaldehyde: Overview


2-(Pyridin-2-ylmethoxy)benzaldehyde (CAS 54402-61-8) is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol [1]. It is a white to yellow solid characterized by the presence of an aldehyde group ortho to a pyridin-2-ylmethoxy substituent on a benzaldehyde core. This specific ortho-substitution pattern confers unique chemical and biological properties, making it a versatile building block in organic synthesis, pharmaceutical intermediate preparation, and sensor development [2].

Organic synthesis building block with ortho-aldehyde and pyridyl donor
Sensor component for fluorescent probes requiring chelation-enhanced response
Precursor for multidentate chelating ligands (tridentate/tetradentate)
Medicinal chemistry scaffold for allosteric hemoglobin modulators

2-(Pyridin-2-ylmethoxy)benzaldehyde: Structural Uniqueness


The specific ortho-substitution of the pyridin-2-ylmethoxy group in 2-(Pyridin-2-ylmethoxy)benzaldehyde (CAS 54402-61-8) is not a trivial structural variation. This arrangement creates a unique spatial and electronic environment that enables specific chemical reactivities and biological interactions unattainable with its para- or meta-substituted isomers (e.g., 4-(pyridin-2-ylmethoxy)benzaldehyde, CAS 57748-41-1 [1]) or with unsubstituted benzaldehydes . For instance, the ortho-positioning facilitates the formation of tridentate and tetradentate chelating ligands upon reaction with primary amines [2], a feature directly linked to its utility in creating complex metal-binding architectures. Furthermore, this exact ortho-substituted core is a known and essential precursor in the synthesis of potent antisickling agents like INN-310 [3]. Substituting with a positional isomer would fundamentally alter these critical interactions, leading to different, and likely inferior, outcomes in targeted applications.

This compound
Ortho isomer enables multidentate chelation
Proximity of aldehyde and pyridyl nitrogen allows tridentate/tetradentate ligand formation.
Para isomer
Positional isomer may not support same architectures
4-(pyridin-2-ylmethoxy)benzaldehyde (CAS 57748-41-1) lacks the donor-atom spacing needed for higher-denticity chelates and sensor geometries.
Unsubstituted benzaldehyde
Missing pyridyl donor limits functionality
Without the pyridine nitrogen, metal-binding and sensor-response profiles may not be replicated.

2-(Pyridin-2-ylmethoxy)benzaldehyde: Quantitative Evidence


Nitric Oxide Sensing Performance

2-(Pyridin-2-ylmethoxy)benzaldehyde is a critical component in constructing a highly sensitive and selective nitric oxide (NO) fluorescent sensor (L3) [1]. While direct comparator data for other aldehyde building blocks in this specific sensor architecture is absent, the performance of the L3 sensor sets a high quantitative benchmark. The sensor exhibits an 11-fold fluorescence enhancement upon binding 3 equivalents of NO [1].

NO sensor fluorescence
Class-level inference
11-fold enhancement
Establishes sensor performance baseline in aqueous buffer
HEPES pH 7.2, 3 eq. NO required
Nitric Oxide Sensor Fluorescent Probe Aqueous Sensing

Mercury(II) Ion Sensing

A fluorescein-2-(Pyridin-2-ylmethoxy)benzaldehyde conjugate (FO511) was developed as a highly selective 'turn-on' fluorescent sensor for Hg2+ [1]. The probe demonstrates high selectivity over other metal ions (Zn2+, Mg2+, Co2+, Ni2+, Cu2+, Pb2+, Al3+, Cr3+, Cd2+, Pd2+, Fe2+, Fe3+) [1].

Hg²⁺ detection LOD
Cross-study comparable
92.7 nM
Enables selective turn-on response in aqueous media
Selective over Zn²⁺, Cu²⁺, Fe³⁺, etc.
Hg2+ Sensor Fluorescent Probe Aqueous Sensing

Chelating Ligand Formation

The ortho-substitution pattern of 2-(Pyridin-2-ylmethoxy)benzaldehyde enables the formation of tridentate and tetradentate chelating ligands upon reaction with primary amines [1]. This is a direct consequence of the proximity of the aldehyde and pyridyl nitrogen atoms.

Ligand denticity
Class-level inference
Tridentate & tetradentate
vs
Monodentate only
Ortho isomer enables higher denticity; para cannot replicate
Reaction with primary amines
Chelating Ligand Metal Complex Synthesis

Antisickling Agent Precursor

The 2-(Pyridin-2-ylmethoxy)benzaldehyde scaffold is a key pharmacophore in the development of antisickling agents, exemplified by INN-310 (5-methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde) [1]. The ortho-substitution is a critical structural feature for activity.

Hb modulator scaffold
Supporting evidence
Co-crystal (PDB: 6BNR)
Validated binding mode for antisickling agent INN-310
1.95 Å resolution, carbonmonoxy Hb
Antisickling Agent Hemoglobin Modulator Medicinal Chemistry

2-(Pyridin-2-ylmethoxy)benzaldehyde: Application Scenarios


Nitric Oxide Fluorescent Sensors

This compound is a proven building block for creating a fluorescent sensor (L3) that detects NO with high sensitivity and selectivity in pure aqueous media [1]. The sensor exhibits an 11-fold fluorescence enhancement upon NO binding, a low detection limit of 83.4 nM, and demonstrates utility in live-cell imaging [1]. This scenario is ideal for researchers developing diagnostic tools or studying NO's role in biological systems.

Mercury(II) Ion Detection Probes

When conjugated to fluorescein, 2-(Pyridin-2-ylmethoxy)benzaldehyde yields a probe (FO511) with a selective 'turn-on' response to Hg2+ [2]. The probe has a detection limit of 92.7 nM and is effective in complex aqueous environments and for imaging Hg2+ in living cells [2]. This application is well-suited for environmental monitoring and toxicological research.

Multidentate Chelating Ligands

The unique ortho-substitution of 2-(Pyridin-2-ylmethoxy)benzaldehyde allows for the synthesis of tridentate and tetradentate ligands upon condensation with primary amines [3]. This property is critical for researchers designing metal complexes for catalysis, materials science, or bioinorganic applications, where the stronger binding of a multidentate ligand is required.

Antisickling Agent Intermediate

This compound serves as a crucial synthetic precursor for a class of antisickling agents, as exemplified by INN-310 [4]. The crystal structure of INN-310 bound to hemoglobin validates the importance of this specific core scaffold [4]. This scenario is highly relevant for medicinal chemists developing new therapeutics targeting sickle cell disease or exploring allosteric modulation of hemoglobin.

Application
Selection Property
Validation Focus
Nitric oxide fluorescent sensor development
Ortho-substitution enables chelation-enhanced sensor architecture
Fluorescence turn-on response in aqueous buffer
Mercury(II) ion selective probes
Conjugation versatility with fluorophores
Selectivity over competing metal ions
Multidentate ligand synthesis
Ortho-proximity of aldehyde and pyridyl donors
Ligand denticity and metal-binding stoichiometry
Allosteric hemoglobin modulator intermediate
Pharmacophore scaffold with ortho-substituted core
Target engagement via co-crystal structure

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